(2-Amino-5-methyl-oxazol-4-yl)-methanol
CAS No.:
Cat. No.: VC13518492
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8N2O2 |
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Molecular Weight | 128.13 g/mol |
IUPAC Name | (2-amino-5-methyl-1,3-oxazol-4-yl)methanol |
Standard InChI | InChI=1S/C5H8N2O2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7) |
Standard InChI Key | FQRBGDCAIFRJKC-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(O1)N)CO |
Canonical SMILES | CC1=C(N=C(O1)N)CO |
Introduction
Molecular Structure and Nomenclature
Structural Configuration
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. In (2-Amino-5-methyl-oxazol-4-yl)-methanol, the substituents are distributed as follows:
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Position 2: Amino group (-NH₂)
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Position 4: Hydroxymethyl group (-CH₂OH)
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Position 5: Methyl group (-CH₃)
The molecular formula is C₆H₉N₂O₂, with a molecular weight of 141.15 g/mol. The IUPAC name is 4-(hydroxymethyl)-5-methyl-1,3-oxazol-2-amine, reflecting the substituent positions and functional groups .
Spectroscopic Signatures
Key spectroscopic features inferred from analogous oxazole derivatives include:
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Infrared (IR) Spectroscopy: A broad O-H stretch (~3200–3500 cm⁻¹) from the hydroxymethyl group and N-H stretches (~3300 cm⁻¹) from the amino group.
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¹H NMR: Resonances for the oxazole ring protons (δ 6.5–8.0 ppm), methyl group (δ 2.1–2.3 ppm), hydroxymethyl protons (δ 3.5–4.0 ppm), and amino protons (δ 1.5–2.0 ppm) .
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¹³C NMR: Signals for the oxazole carbons (δ 140–160 ppm), methyl carbon (δ 20–25 ppm), and hydroxymethyl carbon (δ 60–65 ppm) .
Synthetic Methodologies
Cyclization Approaches
The synthesis of oxazole derivatives often involves cyclization reactions. For (2-Amino-5-methyl-oxazol-4-yl)-methanol, plausible routes include:
Hantzsch Oxazole Synthesis
A classic method for oxazole formation, utilizing α-halo ketones and amides. For this compound:
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Reactants:
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α-Chloroacetone (for methyl substitution)
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Urea (for amino group introduction)
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Glycolic acid (for hydroxymethyl side chain)
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Conditions:
Cyanogen Bromide-Mediated Cyclization
Adapted from patent US3278382A , this method involves amino alcohols and cyanogen bromide:
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Reactants:
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2-Amino-1-(hydroxymethyl)-propanol
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Cyanogen bromide (BrCN)
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Procedure:
Table 1: Comparison of Synthetic Routes
Method | Yield (%) | Purity (HPLC) | Key Advantages |
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Hantzsch Synthesis | 45–55 | ≥90% | Scalability, mild conditions |
Cyanogen Bromide | 60–70 | ≥95% | High regioselectivity |
Physicochemical Properties
Solubility and Stability
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